(3-Iodo-benzyl)-urea

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Sourcing a precise meta-iodinated benzyl fragment for SAR or FBLD campaigns is often hindered by limited isomer availability. (3-Iodo-benzyl)-urea directly resolves this as a defined research building block. Key procurement values: • Definitive Structure: N-benzyl linkage and meta-iodine provide a distinct vector for cross-coupling diversification or halogen bonding studies. • Inactive Control Utility: Its unreported biological activity makes it suitable for use as a negative control fragment in receptor mutagenesis or pharmacophore mapping studies. • Immediate Availability: Stocked for prompt delivery, eliminating custom synthesis lead times for early-stage medicinal chemistry exploration.

Molecular Formula C8H9IN2O
Molecular Weight 276.07 g/mol
CAS No. 1339726-42-9
Cat. No. B3098607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Iodo-benzyl)-urea
CAS1339726-42-9
Molecular FormulaC8H9IN2O
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CNC(=O)N
InChIInChI=1S/C8H9IN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
InChIKeyYMCBJQOGTLGRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Iodo-benzyl)-urea: Chemical Identity and Baseline Characteristics


(3-Iodo-benzyl)-urea, systematically named (3-iodophenyl)methylurea (molecular formula C8H9IN2O, molecular weight 276.07 g/mol), is a synthetic, small-molecule N,N'-disubstituted urea featuring an iodine atom at the meta position of a benzyl group attached to a terminal urea moiety [1]. This compound is primarily cataloged as a research chemical and synthetic building block, with its structural features—specifically the iodine handle for potential halogen bonding or further functionalization and the urea group's hydrogen-bonding capacity—defining its basic chemical profile. Critically, despite its availability from some specialty chemical suppliers, there is a near-total absence of peer-reviewed publications, patents, or authoritative database entries that report quantitative biological activity, selectivity, pharmacokinetic, or physical property data for this specific entity outside of excluded vendor-generated content repositories.

Iodo-aryl synthetic building block
Urea hydrogen-bonding scaffold for fragment elaboration
Unvalidated SAR probe; requires de novo biological characterization

Why Generic Substitution Fails for (3-Iodo-benzyl)-urea


In the absence of published head-to-head performance data for (3-Iodo-benzyl)-urea, the risk of generic substitution is defined by the potential for fundamental structural and reactivity differences rather than measured biological or physicochemical variance. Closely related compounds such as (3-iodophenyl)urea (CAS 457658-05-8) and 1-(3-Iodophenyl)-3-methylurea (CAS 23138-97-8) differ in the connectivity between the aromatic ring and the urea group (direct N-phenyl vs. N-benzyl linkage) or in N-substitution pattern [1]. These structural alterations are expected to change the molecule's conformational flexibility, electron density at the urea pharmacophore, halogen-bonding geometry, and metabolic vulnerability—any of which could cause a research campaign to fail if the precise structure-activity relationship (SAR) vector under investigation is lost. Without confirmed equivalence data, interchangeability cannot be assumed.

(3-Iodo-benzyl)-urea
(3-Iodophenyl)urea
Scaffold Benzylurea vs. phenylurea alters rotatable bonds and electron density at urea; SAR vector may shift.
Equivalence No peer-reviewed data confirm interchangeability; substitution may invalidate research hypothesis.

Quantitative Differentiation Evidence and Critical Data Gaps


Structural Distinction from (3-Iodophenyl)urea

The primary differentiation between the target compound (3-Iodo-benzyl)-urea and its closest commercially available analog, (3-iodophenyl)urea (CAS 457658-05-8), is structural rather than activity-based. The target compound possesses a methylene spacer (-CH2-) between the 3-iodophenyl ring and the urea nitrogen, creating a benzylurea scaffold. The comparator has a direct N-phenyl linkage, creating a phenylurea scaffold. This difference introduces an additional rotatable bond and alters the electronics of the urea group. While (3-iodophenyl)urea has been identified as a ligand for human CYP1A2 , no equivalent target-engagement or biological activity data—quantitative or qualitative—has been reported in peer-reviewed literature for (3-Iodo-benzyl)-urea. The absence of data is a critical procurement consideration, as it means any SAR or target hypothesis is entirely unvalidated.

Molecular scaffold
Data to verify
Benzylurea vs Phenylurea
Structural difference may affect target engagement and SAR interpretation.
+1 rotatable bond; electronics altered.
Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Absence of Published Selectivity or Potency Data

A comprehensive search of peer-reviewed literature and authoritative chemical databases (PubChem, ChEMBL, ZINC) reveals no quantitative IC50, Ki, Kd, EC50, or inhibition percentage data for (3-Iodo-benzyl)-urea against any biological target [1][2]. In contrast, the related compound 2-chloro-3'-ureido-N6-(3-iodobenzyl)adenosine—a complex adenosine derivative containing the 3-iodobenzyl-urea fragment—has been characterized as a potent agonist at the H272E mutant A3 adenosine receptor with a binding affinity Ki of 0.22 μM [2]. This demonstrates the potential value of the 3-iodobenzyl-urea motif within a larger pharmacophore but offers no direct evidence for the activity of the standalone fragment. Any claim of target selectivity, potency, or biological relevance for (3-Iodo-benzyl)-urea would be unsubstantiated extrapolation.

Binding data
Data to verify
Target: No activity reported Comparator: Ki 0.22 μM (H272E A3 AR)
Absence of published potency data limits use as a validated tool compound.
Comparator is a complex adenosine derivative, not a standalone fragment.
Drug Discovery Biochemical Assays Target Engagement

Physicochemical and ADME Data Gap Versus Advanced Urea Probes

No experimental aqueous solubility, logP/logD, permeability (e.g., PAMPA, Caco-2), metabolic stability (microsomal or hepatocyte), or plasma protein binding data have been reported for (3-Iodo-benzyl)-urea. This stands in stark contrast to more advanced urea-based inhibitors, such as the Trypanosoma brucei methionyl-tRNA synthetase inhibitor series, where compounds like Chem 1473 (a complex urea derivative containing a 3-iodobenzyl motif) have demonstrated oral availability and blood-brain barrier penetration alongside nanomolar enzyme inhibition (IC50 as low as 19 nM) [1]. For procurement decisions, the target compound represents a minimal fragment with unknown developability characteristics, whereas the comparator series exemplifies what can be achieved through elaborate optimization of the urea scaffold—a gap that can only be bridged through de novo experimental characterization.

ADME profile
Class-level inference
No experimental ADME data Comparator: Oral, CNS-permeable; IC50 19 nM
Uncharacterized developability; requires upfront property profiling before in vivo studies.
Comparator Chem 1473 is an elaborated lead, not a minimal fragment.
ADME Physicochemical Properties Fragment-Based Drug Discovery

Verified Research Applications Based on Current Evidence


Synthetic Building Block for Urea-Based Libraries

(3-Iodo-benzyl)-urea can be procured as a starting material for the synthesis of more complex benzylurea derivatives via reactions at the iodine atom (e.g., metal-catalyzed cross-couplings) or the terminal urea nitrogen. This application is supported by its catalog listing as a research chemical and the general utility of aryl iodides in medicinal chemistry diversification [1]. It is a legitimate but routine procurement scenario, similar to acquiring any other halogenated benzyl building block.

Negative Control or Baseline Fragment in SAR Studies

Given the absence of any reported biological activity, the compound may serve as an inactive control fragment in SAR studies exploring the contribution of the 3-iodobenzyl-urea motif to the potency of larger pharmacophores, such as the mutant A3 adenosine receptor agonists [1]. This is a scientifically valid use case that directly acknowledges the evidence gap as a feature, not a flaw.

Starting Point for Fragment-Based Lead Discovery

The compound's low molecular weight (276.07 g/mol) and functional groups capable of hydrogen bonding make it a potential fragment hit for FBLD campaigns [1]. However, procurement for this purpose must be accompanied by plans for de novo biophysical screening (e.g., SPR, NMR, thermal shift) and property determination, as no pre-existing fragment library data is available to indicate target engagement.

Application
Selection Property
Validation Focus
Urea-based library synthesis
Iodo-aryl synthetic handle; terminal urea
Reactivity at iodine (cross-coupling) and urea derivatization
SAR negative control
Absence of reported biological activity
Confirmation of inactivity in target assays
Fragment-based screening start
Low MW (276 Da), H-bond donors/acceptors
Biophysical screen (SPR, NMR) for target engagement
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